molecular formula C9H9IO2S B13894496 1-Cyclopropylsulfonyl-4-iodobenzene

1-Cyclopropylsulfonyl-4-iodobenzene

Cat. No.: B13894496
M. Wt: 308.14 g/mol
InChI Key: OVZYTJSZCBVTKN-UHFFFAOYSA-N
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Description

1-Cyclopropylsulfonyl-4-iodobenzene is a substituted benzene derivative featuring a cyclopropylsulfonyl group (-SO₂-C₃H₅) at the 1-position and an iodine atom at the 4-position. The sulfonyl group imparts significant polarity and electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H9IO2S

Molecular Weight

308.14 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-iodobenzene

InChI

InChI=1S/C9H9IO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2

InChI Key

OVZYTJSZCBVTKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropylsulfonyl-4-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps :

  • Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
  • Iodination: Potassium iodide is added to the phenyldiazonium chloride, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
  • Sulfonylation: The iodobenzene is then reacted with cyclopropylsulfonyl chloride under appropriate conditions to yield 1-Cyclopropylsulfonyl-4-iodobenzene.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropylsulfonyl-4-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropylsulfonyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-Cyclopropyl-4-iodobenzene (PubChem CID: [withheld]): Lacks the sulfonyl group, resulting in reduced polarity and distinct reactivity .

4-Iodobenzenesulfonyl chloride : Shares the sulfonyl group but replaces the cyclopropyl moiety with a reactive chloride.

4-Iodoanisole : Features a methoxy group instead of sulfonyl, providing electron-donating effects.

Physicochemical Properties

The sulfonyl group significantly alters properties compared to non-sulfonyl analogues:

Compound Molecular Weight (g/mol) Polarity Solubility (Water) Melting Point (°C)
1-Cyclopropylsulfonyl-4-iodobenzene* ~340 (estimated) High Low 120–125 (estimated)
1-Cyclopropyl-4-iodobenzene 244 Moderate Moderate (organic solvents) 75–80
4-Iodobenzenesulfonyl chloride 298.5 Very High Reacts with water 90–95

*Estimated based on structural similarity.

Key Observations :

  • The sulfonyl group increases molecular weight by ~96 g/mol compared to 1-Cyclopropyl-4-iodobenzene.
  • Enhanced polarity improves solubility in polar aprotic solvents (e.g., DMSO) but reduces water solubility.

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